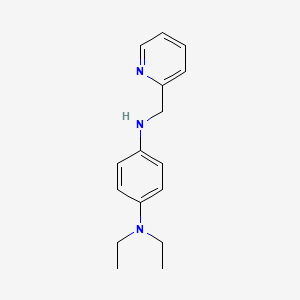

1-N,1-N-diethyl-4-N-(pyridin-2-ylmethyl)benzene-1,4-diamine

Description

Properties

IUPAC Name |

4-N,4-N-diethyl-1-N-(pyridin-2-ylmethyl)benzene-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3/c1-3-19(4-2)16-10-8-14(9-11-16)18-13-15-7-5-6-12-17-15/h5-12,18H,3-4,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCDRPCGUPSWPDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)NCC2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-N,1-N-diethyl-4-N-(pyridin-2-ylmethyl)benzene-1,4-diamine typically involves the reaction of benzene-1,4-diamine with diethylamine and pyridine-2-carbaldehyde. The reaction is carried out under controlled conditions, often in the presence of a catalyst such as palladium on carbon (Pd/C) and a reducing agent like sodium borohydride (NaBH4). The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of 1-N,1-N-diethyl-4-N-(pyridin-2-ylmethyl)benzene-1,4-diamine may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process. The final product is typically purified using techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions

1-N,1-N-diethyl-4-N-(pyridin-2-ylmethyl)benzene-1,4-diamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridin-2-ylmethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Formation of corresponding N-oxides or quinones.

Reduction: Formation of secondary amines or alcohols.

Substitution: Formation of substituted benzene-1,4-diamine derivatives.

Scientific Research Applications

1-N,1-N-diethyl-4-N-(pyridin-2-ylmethyl)benzene-1,4-diamine has a wide range of applications in scientific research, including:

Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacological agent.

Mechanism of Action

The mechanism of action of 1-N,1-N-diethyl-4-N-(pyridin-2-ylmethyl)benzene-1,4-diamine involves its interaction with specific molecular targets and pathways. The compound can act as a chelating agent, binding to metal ions and forming stable complexes. This interaction can modulate the activity of metalloenzymes and influence various biochemical pathways. Additionally, the compound’s ability to undergo redox reactions can impact cellular redox balance and oxidative stress responses .

Comparison with Similar Compounds

Similar Compounds

N1,N1,N4,N4-tetra(pyridin-4-yl)benzene-1,4-diamine: A similar compound with four pyridinyl groups instead of diethyl and pyridin-2-ylmethyl groups.

N1,N1-diethyl-N4-(pyridin-4-ylmethyl)benzene-1,4-diamine: A structural isomer with the pyridinyl group at a different position.

Uniqueness

1-N,1-N-diethyl-4-N-(pyridin-2-ylmethyl)benzene-1,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

1-N,1-N-Diethyl-4-N-(pyridin-2-ylmethyl)benzene-1,4-diamine (C16H21N3) is an organic compound that belongs to the class of aromatic diamines. Its structure includes diethyl and pyridin-2-ylmethyl substituents, which contribute to its unique biological activity. This article explores the compound's biological properties, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's molecular structure is characterized by a central benzene ring with two amino groups and a pyridine moiety. This configuration allows for various interactions with biological systems, particularly in coordination chemistry and enzymatic modulation.

Biological Activity Overview

Research indicates that derivatives of benzene-1,4-diamine exhibit significant biological activities, including:

- Antitumor Activity : Compounds similar to 1-N,1-N-diethyl-4-N-(pyridin-2-ylmethyl)benzene-1,4-diamine have shown potential in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.

- Antibacterial Properties : Studies have demonstrated antibacterial effects against various strains, suggesting a role in combating infections.

- Antioxidant Activity : The presence of the pyridinyl group may enhance the compound's ability to scavenge free radicals, thereby protecting cells from oxidative stress.

Antitumor Activity

A study evaluating the cytotoxic effects of benzene-1,4-diamine derivatives reported that 1-N,1-N-diethyl-4-N-(pyridin-2-ylmethyl)benzene-1,4-diamine exhibited cytotoxicity against several cancer cell lines. The compound was found to induce apoptosis in FaDu hypopharyngeal tumor cells more effectively than the reference drug bleomycin. This suggests that the structural features of the compound may enhance its interaction with cellular targets involved in cancer progression .

Antioxidant Properties

Research has highlighted the antioxidant capabilities of similar compounds. For instance, studies involving N,N'-disubstituted benzene-1,4-diamines revealed their ability to mitigate oxidative stress in neuronal cells. The antioxidant effect is crucial for neuroprotection against conditions like Alzheimer's disease .

Antibacterial Effects

The antibacterial properties of related compounds have been documented extensively. For example, N,N'-bis[1-(pyridin-2-yl)-ethyl-idene]benzene-1,4-diamine demonstrated significant activity against various bacterial strains . This indicates that 1-N,1-N-diethyl-4-N-(pyridin-2-ylmethyl)benzene-1,4-diamine could potentially share similar antibacterial mechanisms.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N1,N1,N4,N4-tetra(pyridin-4-yl)benzene-1,4-diamine | Four pyridinyl groups | Enhanced coordination potential |

| N,N-Dimethyl-N'-(2-pyridylmethyl)-1,4-benzenediamine | Dimethyl substitution | Variation in reactivity |

| 1-N,N-diethyl-N4-(pyridin-4-ylmethyl)benzene-1,4-diamine | Isomeric structure | Different electronic properties |

This table highlights how variations in structure can influence biological activity. The unique substitution pattern of 1-N,1-N-diethyl-4-N-(pyridin-2-ylmethyl)benzene-1,4-diamine imparts distinct chemical properties compared to its analogs.

Q & A

Q. Key Considerations :

- Monitor reaction progress via -NMR to confirm substitution patterns.

- Control stoichiometry to avoid over-alkylation .

Basic: How can spectroscopic and crystallographic methods characterize this compound?

Methodological Answer:

- Spectroscopy :

- -/-NMR : Identify substituent patterns (e.g., diethyl groups at δ ~1.2–1.4 ppm for CH, δ ~3.2–3.5 ppm for N–CH) and pyridinyl protons (aromatic signals at δ ~7.0–8.5 ppm) .

- HRMS : Confirm molecular weight and fragmentation patterns .

- Crystallography :

- Single-crystal X-ray diffraction (as in related benzene-diamine derivatives) reveals bond angles, torsion angles, and intermolecular interactions (e.g., π-π stacking with pyridine rings) .

- Compare with crystallographic data from COD entries (e.g., lattice parameters ) to validate structural assignments .

Basic: What are the potential biological applications of this compound?

Methodological Answer:

- Antimicrobial Screening : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via broth microdilution assays. Compare with structurally similar diamines showing MIC values of 8–32 µg/mL .

- Anticancer Activity : Evaluate cytotoxicity in cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Structural analogs with pyridinyl groups exhibit IC values < 10 µM, suggesting potential .

- Biochemical Probes : Functionalize the amino groups for fluorescence labeling or target-specific conjugates .

Advanced: How to design experiments to study its interaction with biological targets?

Methodological Answer:

- Molecular Docking : Use software (e.g., AutoDock Vina) to predict binding modes with enzymes (e.g., kinases) or DNA. Compare with crystallographic data from pyridinyl-containing analogs .

- Surface Plasmon Resonance (SPR) : Immobilize target proteins to measure binding kinetics (, ) .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of interactions .

Q. Example Workflow :

In Silico Screening : Prioritize targets using computational models.

Validation : Cross-reference with SPR/ITC data to resolve false positives .

Advanced: How to resolve contradictions in reported biological activities of similar diamines?

Methodological Answer:

- Structural Comparisons : Analyze substituent effects (e.g., diethyl vs. methyl groups) using SAR studies. For instance, bulkier groups may enhance membrane permeability but reduce solubility .

- Experimental Reproducibility :

- Standardize assay conditions (e.g., pH, serum concentration) to minimize variability.

- Use orthogonal assays (e.g., ATP-based viability vs. apoptosis markers) to confirm activity .

- Meta-Analysis : Aggregate data from PubChem and crystallography databases to identify trends in bioactivity vs. substituent electronegativity or steric effects .

Advanced: What computational methods optimize its synthesis and reactivity?

Methodological Answer:

- Reaction Pathway Modeling : Use density functional theory (DFT) to predict intermediates and transition states. For example, simulate the energy profile of pyridinylmethylation steps .

- Machine Learning (ML) : Train models on reaction yield data (e.g., solvent polarity, temperature) to predict optimal conditions. ICReDD’s workflow integrates quantum calculations with experimental feedback loops .

- Solvent Screening : COSMO-RS simulations can prioritize solvents for improved solubility and reaction efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.